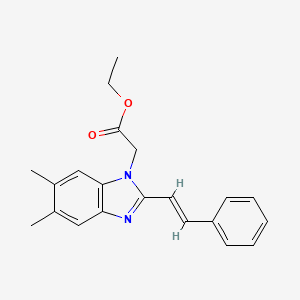

ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Description

Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a benzimidazole derivative characterized by a fused bicyclic aromatic core (benzene and imidazole rings) with a styryl group (C₆H₅-CH=CH-) at the 2-position and an ethyl acetate ester at the 1-position. This compound belongs to the privileged substructure class, which is known for its versatility in interacting with biological targets, such as enzymes and receptors, due to its spatially defined substituent presentation and mimicry of protein-binding motifs like β-turns .

Properties

IUPAC Name |

ethyl 2-[5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-25-21(24)14-23-19-13-16(3)15(2)12-18(19)22-20(23)11-10-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFYMXFWSMYBPD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . Industrial production methods may include the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution . The reaction conditions often require a controlled environment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate, have shown promising antimicrobial properties. Research indicates that compounds with benzimidazole structures can effectively inhibit the growth of various bacteria and fungi. For instance, a study highlighted that certain benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin .

Antiviral Properties

The antiviral potential of benzimidazole derivatives is notable in the context of viral infections such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. This compound and its analogs have been explored for their efficacy against these viruses. The structural modifications in these compounds can enhance their antiviral activity, making them suitable candidates for further development as antiviral agents .

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. This compound has been studied for its effects on various cancer cell lines. Studies have shown that certain derivatives exhibit cytotoxicity against human liver carcinoma HepG2 cells and other cancer types, suggesting a potential role in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by esterification processes. The synthetic pathways are crucial for producing various derivatives that may enhance bioactivity or target specific diseases more effectively.

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzimidazole derivatives:

- Study on Antiviral Activity :

- Anticancer Evaluation :

Mechanism of Action

The mechanism of action of ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways . The benzimidazole moiety in its structure is known to bind with high affinity to multiple receptors, leading to its diverse biological activities . The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core similarities with several benzimidazole and imidazole derivatives reported in the literature. Key structural analogs and their distinctions are summarized below:

Key Observations :

- The styryl group introduces extended π-conjugation, which may improve fluorescence properties or binding to receptors requiring planar motifs, such as DNA intercalators .

- Halogenated analogs (e.g., 4-chlorophenyl) exhibit higher biological activity in some studies due to increased electronegativity and membrane permeability .

Crystal Packing and Intermolecular Interactions

While crystal data for the target compound is unavailable, analogous benzimidazole esters (e.g., ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate ) exhibit stabilization via π-π stacking (center-to-center distance: 3.814 Å) and C-H···O hydrogen bonds.

Biological Activity

Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered interest due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Chemical Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 334.42 g/mol

- CAS Number: 321433-09-4

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Sonogashira Coupling : This method is used for forming carbon-carbon bonds by coupling an aryl halide with an alkyne.

- Suzuki-Miyaura Coupling : A reaction that facilitates the formation of biaryl compounds through the coupling of boronic acids with aryl halides.

Following synthesis, various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the compound .

Biological Activity

Benzimidazole derivatives are known for their diverse pharmacological properties. This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance:

- Cell Line Studies : Compounds similar to this compound have shown promising results in inhibiting cell lines such as HCC827 and NCI-H358 with IC values around 6 μM in 2D assays .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Saccharomyces cerevisiae | Evaluated as a eukaryotic model |

In studies comparing various benzimidazole derivatives, those with structural similarities to ethyl 2-(5,6-dimethyl-2-styryl) showed significant antimicrobial properties.

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their potential anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

Several studies have explored the biological activity of related compounds within the benzimidazole class:

- Benzimidazole Derivatives in Cancer Treatment :

- Antimicrobial Studies :

Q & A

Q. What are the common synthetic routes for ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a benzimidazole precursor (e.g., 5,6-dimethyl-2-styryl-1H-benzimidazole) with ethyl bromoacetate in the presence of a base like K₂CO₃ in acetone. Key steps include:

- Alkylation: Stirring the benzimidazole derivative with ethyl bromoacetate at room temperature for 4–6 hours .

- Work-up: Quenching the reaction in cold water to precipitate the product, followed by recrystallization (e.g., ethanol) to enhance purity .

- Condition Optimization: Varying solvents (DMF, acetone) or catalysts (e.g., CuI for styryl group introduction) to improve yields. For styryl functionalization, Heck coupling or Wittig reactions may be employed .

Q. Table 1: Representative Synthesis Conditions

| Reactants | Solvent | Base/Catalyst | Time | Yield* | Reference |

|---|---|---|---|---|---|

| Benzimidazole + Ethyl bromoacetate | Acetone | K₂CO₃ | 4 h | ~70% | |

| Styryl group introduction | DMF | Pd(OAc)₂ | 12 h | 50–60% |

*Yields approximated from analogous reactions.

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer: Structural confirmation employs a combination of spectroscopic and analytical techniques:

- 1H/13C NMR: Assigns proton and carbon environments. For example, the styryl vinyl protons appear as doublets (δ 6.8–7.5 ppm, J = 16 Hz), while the benzimidazole NH is absent due to alkylation .

- IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- Elemental Analysis: Validates purity by matching calculated vs. experimental C/H/N percentages (e.g., <0.5% deviation) .

- Melting Point: Consistency with literature data (e.g., 180–185°C) rules out major impurities .

Q. What role do substituents (e.g., 5,6-dimethyl, styryl) play in modulating properties?

Methodological Answer:

- 5,6-Dimethyl Groups: Enhance steric hindrance, improving metabolic stability and influencing crystal packing via CH-π interactions .

- Styryl Moiety: Introduces π-conjugation for fluorescence studies or photochemical applications. The trans-configuration (confirmed by NOESY) is critical for planar molecular geometry .

- Ethyl Ester: Increases solubility in organic solvents for reaction work-up .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 provides atomic-level insights:

- Hydrogen Bonding: Intermolecular N–H⋯O/N interactions (2.8–3.2 Å) stabilize crystal lattices. For example, dimers formed via N–H⋯N bonds in benzimidazole derivatives .

- Torsion Angles: The styryl group’s trans-configuration (C–C–C–C dihedral angle ~180°) minimizes steric strain .

- Polymorphism Screening: Varying crystallization solvents (ethanol vs. acetonitrile) reveals distinct packing motifs, analyzed via Mercury software .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1̄ | |

| Hydrogen Bond Length | 2.85 Å (N–H⋯O) | |

| R Factor | <0.05 |

Q. How are structure-activity relationships (SARs) explored for benzimidazole derivatives in drug discovery?

Methodological Answer:

- Privileged Scaffold Design: Benzimidazole’s ability to mimic β-turn motifs enables binding to diverse targets (e.g., kinases, GPCRs) .

- Functionalization: Introducing electron-withdrawing groups (e.g., NO₂ at C5) enhances antimicrobial activity, while styryl groups improve π-stacking in DNA intercalation assays .

- Biological Assays: Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7) correlate with substituent hydrophobicity (ClogP) .

Q. How can conflicting spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Data Triangulation: Cross-validate NMR/IR with SC-XRD. For example, unexpected NOESY correlations may indicate dynamic puckering resolved via temperature-dependent crystallography .

- DFT Calculations: Compare experimental IR stretches (e.g., 1668 cm⁻¹ for amide C=O) with Gaussian-optimized geometries .

- Elemental Analysis Discrepancies: Repurify via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove hydrate or solvent impurities .

Q. What strategies optimize reaction yields for sterically hindered derivatives?

Methodological Answer:

- Microwave Synthesis: Reduces reaction time from 12 h to 30 min for Pd-catalyzed couplings, minimizing side reactions .

- Phase-Transfer Catalysis: Use TBAB (tetrabutylammonium bromide) in biphasic systems (H₂O/CHCl₃) to enhance alkylation efficiency .

- High-Throughput Screening: Test 96 solvent/base combinations via automated liquid handlers to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.